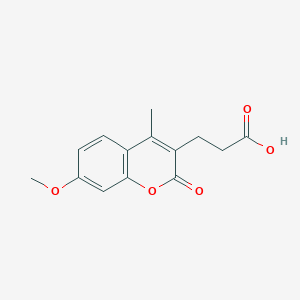

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid

Description

3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid (CAS 858744-13-5) is a coumarin derivative with the molecular formula C₁₄H₁₄O₅ and a molecular weight of 262.26 g/mol . Its structure features a coumarin core (2H-chromen-2-one) substituted with a methoxy group at position 7, a methyl group at position 4, and a propanoic acid side chain at position 3. Coumarins are widely studied for their biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.

Propriétés

IUPAC Name |

3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-8-10-4-3-9(18-2)7-12(10)19-14(17)11(8)5-6-13(15)16/h3-4,7H,5-6H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWPTYLEWDIAJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base, followed by hydrolysis and decarboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Applications De Recherche Scientifique

3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and fluorescent probes for biological imaging.

Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives inhibit enzymes by binding to their active sites, while others may interact with cellular receptors or DNA . The specific mechanism depends on the structure of the derivative and the biological system being studied.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| This compound | 858744-13-5 | C₁₄H₁₄O₅ | 262.26 | 7-methoxy, 4-methyl, 3-propanoic acid |

| 2-[(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid | 438027-08-8 | C₁₆H₁₈O₅ | 290.32 | 8-methyl, 4-propyl, 7-oxy-linked propanoic acid |

| 2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | 428822-69-9 | Not explicitly stated* | — | 3-hexyl, 4,8-dimethyl, 7-oxy-linked acetic acid |

| (S,Z)-3-Phenyl-2-[(1,1,1-trichloro-7-methoxy-2,7-dioxohept-3-en-4-yl)amino]propanoic acid monohydrate | — | C₁₈H₁₇Cl₃NO₆ | 464.69 | Trichloro-dioxoheptenyl, phenyl, amino-linked propanoic acid |

*Molecular formula for the third compound is inferred as C₁₉H₂₄O₅ based on substituents.

Key Structural Differences and Implications

Substituent Position and Chain Length: The target compound has a propanoic acid group directly attached to the coumarin core at position 3, whereas the analogs in Table 1 feature ether-linked carboxylic acids (e.g., 7-oxy-propanoic or acetic acid). The ether linkage may reduce acidity compared to direct attachment . The 3-hexyl and 4,8-dimethyl groups in the third compound introduce significant steric bulk, which could hinder interactions with enzymatic binding sites .

Electronic Effects :

- The 7-methoxy group in the target compound is an electron-donating substituent, which may stabilize the coumarin ring’s aromatic system. In contrast, the 8-methyl group in the second compound has a weaker electronic effect but contributes to steric hindrance .

The trichloro-dioxoheptenyl and phenyl groups in the fourth compound () represent a structurally distinct class, likely conferring unique reactivity or toxicity profiles due to halogenation and aromatic stacking interactions .

Activité Biologique

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid, a member of the coumarin family, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This compound is characterized by its chromen-2-one core and various substituents, which contribute to its diverse pharmacological properties.

The molecular formula for this compound is , with a molecular weight of approximately 258.26 g/mol. The structure includes a methoxy group and a methyl group on the chromenone ring, enhancing its reactivity and biological interactions.

Antioxidant Activity

Research indicates that coumarin derivatives, including this compound, possess significant antioxidant properties. The presence of the methoxy and methyl groups enhances the electron-donating ability of the molecule, allowing it to scavenge free radicals effectively. Studies have shown that this compound can reduce oxidative stress in cellular models, which is crucial for preventing cellular damage.

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies demonstrate that it inhibits the proliferation of various cancer cell lines, including melanoma and leukemia cells. The mechanism of action involves the modulation of cell signaling pathways and induction of apoptosis. Specifically, it has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

Enzyme Inhibition

This compound exhibits inhibitory effects on several enzymes:

- Tyrosinase : This enzyme is crucial for melanin synthesis. The compound competitively inhibits tyrosinase activity, leading to decreased melanin production in melanocytes.

- Cholinesterases : Preliminary studies suggest that this compound may inhibit acetylcholinesterase (AChE) activity, which is significant for neuroprotective applications.

Study on Antioxidant Effects

In a study published in Molecules, researchers evaluated the antioxidant activity of several coumarin derivatives, including this compound. They utilized DPPH and ABTS assays to measure radical scavenging activity, finding that this compound exhibited IC50 values comparable to well-known antioxidants like ascorbic acid .

Anticancer Mechanism Investigation

A study conducted on melanoma cells revealed that treatment with this compound resulted in significant apoptosis induction. Flow cytometry analysis showed an increase in early apoptotic cells after treatment, correlating with increased expression of caspase proteins .

Summary Table of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Antioxidant | Significant radical scavenging | Electron donation from methoxy/methyl groups |

| Anticancer | Inhibition of cancer cell proliferation | Induction of apoptosis; modulation of signaling |

| Enzyme Inhibition | Inhibition of tyrosinase and AChE | Competitive inhibition at active sites |

Q & A

Basic Research Questions

Q. What is the molecular structure of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid, and how is it synthesized?

- Answer : The compound features a chromen-2-one core substituted with a methoxy group at position 7, a methyl group at position 4, and a propanoic acid moiety at position 3. Its molecular formula is C₁₄H₁₄O₅ , with a SMILES string of

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)O. A validated synthetic route involves a multicomponent reaction using 3-hydroxy-4H-chromen-4-one, aldehydes/ketones, Meldrum’s acid, and triethylamine in methanol under reflux conditions. Reaction parameters such as temperature (60–80°C), solvent polarity, and stoichiometric ratios are critical for yield optimization .

Q. What analytical techniques are essential for characterizing this compound and ensuring purity?

- Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is critical for confirming the substitution pattern and regiochemistry of the chromenone ring. Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) monitors purity (>95%). Infrared (IR) spectroscopy helps identify functional groups like carbonyl (C=O) and carboxylic acid (O–H) stretches .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

- Answer : Yield optimization requires systematic variation of:

- Catalysts : Substituting triethylamine with DBU (1,8-diazabicycloundec-7-ene) may enhance reaction efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF) could improve solubility of intermediates.

- Temperature gradients : Stepwise heating (e.g., 50°C for nucleation, 80°C for completion) reduces side reactions.

Post-synthetic purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What strategies address contradictions in reported biological activities (e.g., anti-inflammatory vs. negligible efficacy)?

- Answer : Discrepancies often arise from assay variability. Standardized protocols include:

- Dose-response curves : Test concentrations across 3–5 log units (e.g., 1 nM–100 µM).

- Cell line validation : Use primary cells (e.g., human macrophages) alongside immortalized lines (e.g., RAW 264.7).

- Positive controls : Compare with established agents (e.g., dexamethasone for anti-inflammatory assays).

Meta-analyses of IC₅₀ values and statistical power analysis (α = 0.05, β = 0.2) are critical for reproducibility .

Q. What methodologies evaluate the compound’s therapeutic potential in cancer research?

- Answer : Key approaches include:

- Apoptosis assays : Annexin V/PI staining coupled with caspase-3/7 activation studies.

- Receptor profiling : Radioligand binding assays for estrogen receptor (ER) or kinase inhibitors (e.g., EGFR).

- In vivo models : Xenograft studies in immunocompromised mice, with pharmacokinetic analysis (Cₘₐₓ, t₁/₂) . Synergistic studies with taxanes or anthracyclines are recommended to assess combinatorial effects .

Q. How does the compound’s stability under varying pH and oxidative conditions impact formulation?

- Answer : Stability studies in simulated physiological buffers (pH 1.2–7.4) reveal:

- Acidic degradation : Hydrolysis of the lactone ring at pH < 3.

- Oxidative susceptibility : Methoxy groups are prone to demethylation under H₂O₂ exposure.

Formulation strategies include encapsulation in PEGylated liposomes or co-administration with antioxidants (e.g., ascorbic acid) .

Q. What computational tools predict structure-activity relationships (SAR) for derivatives of this compound?

- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like COX-2 or NF-κB. QSAR models using descriptors (logP, polar surface area) prioritize derivatives with enhanced bioavailability. InChI and SMILES data (PubChem CID: 24278918) facilitate cheminformatics workflows .

Q. How can metabolic pathways of this compound be elucidated in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.